5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Physicochemical Property Lipophilicity Drug Design

Researchers requiring balanced lipophilicity in heterocyclic scaffolds face challenges with unsubstituted pyrazole-3-carboxylic acids (LogP ≈1.57). The 5-furyl substituent on this compound raises LogP to 2.83, enhancing membrane permeability while retaining a derivatizable -COOH handle. - Distinct LC-MS signature (MW 254.24 g/mol) ensures selective quantification in complex matrices. - Melting point of 166 °C enables rapid, low-cost identity verification during incoming inspection. - Carboxylic acid at the 3-position supports amide coupling or esterification for library synthesis. Supplied at 95% purity; ambient shipping applies.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
CAS No. 100537-55-1
Cat. No. B011038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS100537-55-1
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CO3
InChIInChI=1S/C14H10N2O3/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18)
InChIKeyDYXLCKGZAKVTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Structural Baseline for Procurement


5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 100537-55-1) is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at the 5-position and a phenyl group at the 1-position, along with a carboxylic acid functional group at the 3-position . This structure imparts distinct physicochemical properties, including a computed LogP of 2.8305 and a polar surface area (PSA) of 68.26 Ų [1]. The compound is commercially available with a purity of 95% from reputable vendors .

Why In-Class Substitution is Not Recommended


Despite sharing a common pyrazole-3-carboxylic acid scaffold, the substitution pattern at the 5-position dramatically alters key physicochemical properties. For instance, the 5-furyl derivative exhibits a LogP of 2.8305, which is substantially higher than the LogP of 1.5705 observed for the unsubstituted 1-phenyl-1H-pyrazole-3-carboxylic acid [1]. Similarly, its polar surface area (PSA) of 68.26 Ų differs markedly from that of related analogs, impacting solubility and membrane permeability [2]. Such differences preclude simple interchangeability in synthetic or biological applications, underscoring the need for compound-specific validation.

Quantitative Differentiation Against Key Analogs


LogP Comparison: Enhanced Lipophilicity

The target compound exhibits a computed LogP of 2.8305, which is approximately 1.26 log units higher than the LogP of 1.5705 reported for 1-phenyl-1H-pyrazole-3-carboxylic acid [1]. This increase in lipophilicity is attributed to the furyl substituent at the 5-position and may influence membrane permeability and distribution.

Physicochemical Property Lipophilicity Drug Design

Polar Surface Area Comparison: Increased H-Bonding Capacity

The target compound has a computed PSA of 68.26 Ų, which is significantly larger than the PSA of 55.12 Ų for 1-phenyl-1H-pyrazole-3-carboxylic acid [1]. The furyl oxygen contributes additional hydrogen-bond acceptor capacity, which may enhance aqueous solubility while potentially reducing passive permeability.

Physicochemical Property Polar Surface Area ADME

Melting Point Comparison: Distinct Thermal Behavior

The target compound exhibits a melting point of 166 °C [1]. In contrast, the closely related 5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1134-49-2) has a reported melting point range of 236–238 °C [2]. This difference in thermal behavior reflects variations in crystal packing and intermolecular interactions driven by the furyl versus phenyl substitution.

Physical Property Melting Point Crystallinity

Molecular Weight Comparison: Distinct Mass for Analytical Differentiation

The target compound has a molecular formula of C14H10N2O3 and a molecular weight of 254.24 g/mol . This represents a significant mass increase of approximately 66.18 g/mol compared to the unsubstituted 1-phenyl-1H-pyrazole-3-carboxylic acid (C10H8N2O2, MW 188.06 g/mol) [1]. The furyl substituent adds C4H2O to the scaffold, providing a distinct mass signature for LC-MS or GC-MS analysis.

Molecular Property Mass Spectrometry Analytical Chemistry

Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization with Enhanced Lipophilicity

The 1.26 log unit increase in LogP relative to the unsubstituted pyrazole scaffold [1] makes this compound a suitable starting point for medicinal chemistry programs where improved membrane permeability is desired. The furyl substituent provides a balance of lipophilicity and hydrogen-bonding capacity that can be tuned for target engagement.

Analytical Chemistry: LC-MS Method Development

The distinct molecular weight of 254.24 g/mol and unique mass signature [1] facilitate the development of selective LC-MS methods. The compound's distinct retention time and mass fragmentation pattern allow for accurate quantification and identity confirmation in complex matrices.

Organic Synthesis: Heterocyclic Library Building Block

The carboxylic acid functional group at the 3-position enables facile derivatization via amide coupling or esterification [1]. The furyl and phenyl substituents provide opportunities for π-π stacking interactions in target binding or supramolecular assembly.

Quality Control: Melting Point Identity and Purity Check

The reported melting point of 166 °C [1] serves as a rapid, low-cost identity verification parameter during incoming material inspection. Deviation from this value may indicate the presence of structurally related impurities or incorrect compound receipt.

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